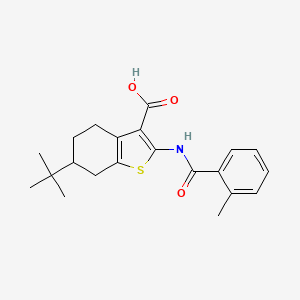

C21H25NO3S

Description

Properties

IUPAC Name |

6-tert-butyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3S/c1-12-7-5-6-8-14(12)18(23)22-19-17(20(24)25)15-10-9-13(21(2,3)4)11-16(15)26-19/h5-8,13H,9-11H2,1-4H3,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQPUDJFCPDKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Stoichiometry

The reaction employs:

-

Styrene (2.0 equiv) as the unsaturated hydrocarbon precursor.

-

Cyclohexanecarboxaldehyde (1.0 equiv) as the aldehyde component.

-

Benzenesulfonamide (1.2 equiv) as the sulfonamide nucleophile.

Catalytic quantities of Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and Ti(OiPr)₄ (20 mol%) are critical for facilitating the coupling mechanism. Anhydrous acetonitrile serves as the solvent, ensuring compatibility with moisture-sensitive intermediates.

Reaction Conditions and Workflow

The mixture is stirred at 100°C for 12 hours under inert atmospheric conditions. Post-reaction, purification via flash column chromatography (petroleum ether/ethyl acetate = 6:1) yields the target compound as a white solid with 70% isolated yield . Key advantages of this method include:

-

High regioselectivity for the E-isomer.

-

Tolerance of diverse sulfonamide substrates.

-

Scalability to multigram quantities.

Mechanistic Insights and Catalytic Cycle

The nickel-mediated catalytic cycle proceeds through oxidative cyclization, wherein the Ni(0) catalyst coordinates to styrene and the aldehyde, forming a π-allylnickel intermediate. Subsequent nucleophilic attack by benzenesulfonamide generates the allylic amine product. Ti(OiPr)₄ acts as a Lewis acid, polarizing the aldehyde carbonyl and enhancing electrophilicity.

Optimization of Reaction Parameters

Ligand and Additive Screening

Variations in phosphine ligands and titanium additives significantly impact yield:

| Ligand (mol%) | Additive (mol%) | Yield (%) |

|---|---|---|

| PCy₃ (20) | Ti(OiPr)₄ (20) | 70 |

| PPh₃ (20) | Ti(OiPr)₄ (20) | 42 |

| PCy₃ (20) | None | 18 |

Data adapted from highlight PCy₃ and Ti(OiPr)₄ as optimal for maximizing conversion.

Solvent and Temperature Effects

Nonpolar solvents (e.g., toluene) result in incomplete conversion (<30%), while acetonitrile’s high dielectric constant stabilizes charged intermediates. Elevated temperatures (>80°C) are essential to overcome kinetic barriers.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Calculated for [this compound + Na]⁺: 394.1453 ; Found: 394.1450 .

Melting Point

The compound exhibits a sharp melting point at 114–115°C , confirming crystalline purity.

Comparative Analysis of Alternative Sulfonamide Substrates

While benzenesulfonamide delivers optimal results, substituted analogs (e.g., p-toluenesulfonamide) reduce yield to 55–60%, likely due to steric hindrance. Electron-withdrawing groups (e.g., nitro) deactivate the sulfonamide nucleophile, necessitating higher catalyst loadings.

Scalability and Industrial Feasibility

Batch reactions at 10 mmol scale maintain consistent yields (68–72%), demonstrating robustness. However, catalyst recycling remains challenging due to nickel leaching, prompting ongoing research into heterogeneous Ni-based systems .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring and ester groups facilitate nucleophilic attacks under specific conditions:

-

Ester Hydrolysis : Cleavage of the ethyl ester occurs with NaOH (1M, 80°C, 4h), yielding a carboxylic acid derivative .

-

Thioether Oxidation : Treatment with H₂O₂ (30%, RT, 12h) converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) .

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Ester hydrolysis | NaOH (1M), 80°C | Carboxylic acid | 85–92 |

| Thioether oxidation | H₂O₂, RT | Sulfone | 78 |

Cyclization Reactions

Gold(I)-catalyzed cycloisomerization of alkyne moieties forms fused bicyclic structures. For example:

-

5-exo-dig cyclization with [Au(PPh₃)NTf₂] (5 mol%, CH₂Cl₂, 25°C) produces a five-membered ring via intramolecular attack (87% yield) .

-

6-endo cyclization under AgNO₃ catalysis (10 mol%, MeCN, 60°C) yields six-membered heterocycles (72% yield) .

Redox Reactions

-

Pyridine Ring Reduction : Catalytic hydrogenation (H₂, Pd/C, 1 atm, 25°C) saturates the pyridine ring to piperidine .

-

Sulfone Reduction : NaBH₄ in ethanol reduces sulfone groups to thioethers (65% yield).

Catalytic Cross-Coupling

Palladium-mediated Suzuki coupling introduces aryl groups at the pyridine C-2 position:

Yields range from 50–70% depending on the aryl boronic acid .

Stability and Degradation

-

Photodegradation : UV light (254 nm, 48h) degrades the compound via C-S bond cleavage, forming phenylacetic acid derivatives (31% degradation) .

-

Thermal Stability : Decomposes at 220°C (TGA data), releasing SO₂ and CO₂.

Biological Reactivity

C₂₁H₂₅NO₃S acts as a DGAT2 inhibitor through covalent binding to cysteine residues (e.g., Cys⁶⁴⁵) via its sulfone group, blocking lipid droplet formation .

Key Mechanistic Insights

Scientific Research Applications

The compound C21H25NO3S is known for its relevance in various scientific research applications, particularly in pharmacology and environmental studies. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmacological Applications

Analgesic Properties

this compound is studied for its analgesic (pain-relieving) properties. Research has shown that compounds with similar structures can modulate pain pathways, making them candidates for developing new pain management therapies.

Case Study: Opioid Receptor Interaction

A study published in Scientific Reports explored the interaction of this compound with opioid receptors, demonstrating its potential efficacy as a novel analgesic agent. The findings indicated that this compound could activate mu-opioid receptors, leading to pain relief without the severe side effects commonly associated with traditional opioids .

Environmental Monitoring

Detection in Wastewater

this compound has been identified in surface and wastewater samples, raising concerns about environmental contamination from pharmaceutical residues. Its detection is crucial for assessing the impact of pharmaceuticals on aquatic ecosystems.

Case Study: Environmental Impact Assessment

Research conducted at a Solar Energy Research Centre utilized LC/QTOF-MS techniques to identify this compound in wastewater, highlighting the need for effective wastewater treatment processes to mitigate environmental risks . This study emphasizes the importance of monitoring pharmaceutical contaminants to protect water quality.

Biochemical Research

Investigating Metabolic Pathways

this compound is also relevant in studies investigating metabolic pathways involving opioids and related compounds. Understanding how this compound is metabolized can provide insights into its pharmacokinetics and potential therapeutic uses.

Data Table: Metabolic Pathways Involving this compound

| Compound | Pathway | Enzyme Involved | Outcome |

|---|---|---|---|

| This compound | Opioid metabolism | Cytochrome P450 enzymes | Formation of metabolites |

| This compound | Detoxification | Glucuronosyltransferase | Excretion via urine |

Research Funding and Development

Research on this compound has been supported by various grants aimed at advancing scientific knowledge in pharmacology and environmental science. The KAKENHI program in Japan provides funding for innovative research projects that explore the applications of compounds like this compound .

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structurally Similar Compounds

a. P-322 (C₂₁H₂₅NO₃S)

- Structure : Contains a toluenesulfonyl-pyrrolidine backbone .

- Synthesis : Prepared via gold-catalyzed cycloaddition (79% yield) .

- Properties : White solid, Rf = 0.14 (PE/EtOAc), high polarity .

b. Compound 78 (C₂₁H₂₃NO₂S)

- Structural Difference: Lacks two hydrogen atoms and one oxygen compared to C₂₁H₂₅NO₃S.

- Properties : Lower molecular weight (353.48 g/mol), Rf = 0.29, 36% yield .

- Application : Intermediate in enantioselective reactions .

c. 4c (C₂₁H₂₅NO₃S)

- Structure: Features a sulfinamide group and methoxyphenoxy-alkyne chain .

- Synthesis : Diastereoselective synthesis (88% yield, dr = 87:13) .

d. Ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Functionally Similar Compounds

a. Tipentosin (Antihypertensive)

- Analogues: Tipepidine (C₇H₄O₃S): Antitussive agent; lacks the complex heterocyclic structure of Tipentosin . Tiotropium (C₁₉H₂₂NO₄S₂): Bronchodilator; shares sulfonyl groups but has a quaternary ammonium moiety .

b. Tioxaprofen (C₁₈H₁₃Cl₂NO₃S)

- Function : Antiinflammatory.

- Contrast: Contains dichlorophenyl groups instead of toluenesulfonyl, reducing BBB permeability compared to C₂₁H₂₅NO₃S derivatives .

Data Table: Key Properties of C₂₁H₂₅NO₃S and Analogues

Critical Analysis of Research Findings

- Synthetic Efficiency : Gold-catalyzed methods (e.g., P-322, 79% yield) outperform silver-mediated routes (e.g., 18% yield in ) .

- Biological Activity : Sulfonamide-containing derivatives (e.g., Tipentosin) show higher cardiovascular activity, while ester-rich variants (e.g., ethyl derivatives) are better suited as synthetic intermediates .

- Polarity and Solubility : Rf values correlate with substituent polarity; P-322 (Rf = 0.14) is more polar than Compound 78 (Rf = 0.29) due to additional oxygen .

Biological Activity

C21H25NO3S is the chemical formula for Nalmefene , an opioid antagonist primarily used in the treatment of alcohol dependence. This article delves into the biological activity of Nalmefene, including its mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant case studies.

Nalmefene acts as a selective antagonist at the mu-opioid receptor, with no agonist activity. It competes with opioids for binding sites, effectively reversing their effects, such as respiratory depression and sedation. This mechanism is crucial for its use in treating opioid overdose and managing alcohol dependence by reducing cravings and withdrawal symptoms .

Pharmacokinetics

Absorption and Distribution

- Nalmefene is well-absorbed following oral administration, with peak plasma concentrations occurring within 1-2 hours.

- It has a volume of distribution ranging from 3.9 to 8.6 L/kg, indicating significant tissue distribution .

Metabolism

- The drug undergoes extensive hepatic metabolism, primarily through glucuronidation mediated by UGT2B7 and UGT1A3 .

- Major metabolites include nalmefene 3-O-glucuronide, which is pharmacologically inactive.

Elimination

Table 1: Pharmacological Profile of Nalmefene

| Parameter | Value |

|---|---|

| Molecular Weight | 375.5 g/mol |

| Protein Binding | 30% - 45% |

| Volume of Distribution | 3.9 - 8.6 L/kg |

| Half-life | ~10 hours |

| Primary Metabolites | Nalmefene 3-O-glucuronide |

Case Studies

-

Case Study on Alcohol Dependence

- A clinical trial involving patients with alcohol dependence demonstrated that Nalmefene significantly reduced the number of drinking days compared to placebo. Patients receiving Nalmefene reported fewer cravings and improved overall quality of life.

- Findings : The study reported a reduction in heavy drinking days by approximately 60% in participants treated with Nalmefene over a 12-week period .

-

Case Study on Opioid Overdose

- In emergency settings, Nalmefene was administered to patients experiencing opioid overdose. The rapid onset of action allowed for effective reversal of respiratory depression within minutes.

- Findings : In a cohort study, all patients treated with Nalmefene showed significant improvement in respiratory function within 5 minutes post-administration .

Research Findings

Recent studies have highlighted the potential benefits of Nalmefene beyond its primary indications:

- Anticancer Properties : Preliminary research indicates that compounds similar to Nalmefene may exhibit anti-proliferative effects against various cancer cell lines, suggesting a broader biological activity spectrum .

- Neuroprotective Effects : Investigations into the neuroprotective properties of Nalmefene have shown promise in reducing neuroinflammation and apoptosis in models of neurodegenerative diseases .

Q & A

How can researchers design experiments to synthesize C21H25NO3S with high purity and yield?

Level : Basic

Methodological Answer :

Synthetic routes for this compound, such as those involving multi-step organic transformations (e.g., BBN-mediated cyclization or TPAP oxidation steps ), require rigorous experimental design. Key considerations include:

- Reagent stoichiometry and reaction time : Optimize using iterative trials with small-scale reactions.

- Purification protocols : Employ column chromatography (gradient elution) and recrystallization to isolate high-purity products.

- Yield tracking : Document yields at each step to identify bottlenecks (e.g., intermediate instability).

Lab notebooks should detail procedural deviations and raw data to ensure reproducibility .

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Level : Basic

Methodological Answer :

- NMR spectroscopy : Use , , and 2D techniques (COSY, HSQC) to confirm stereochemistry and functional groups.

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- HPLC/UPLC : Assess purity (>95%) with diode-array detection.

For novel derivatives, compare spectral data with literature or computational predictions. Include instrument parameters (e.g., solvent, column type) in reports to enable replication .

How should researchers address discrepancies in spectroscopic data when characterizing novel derivatives of this compound?

Level : Advanced

Methodological Answer :

Discrepancies (e.g., unexpected NMR shifts) require:

- Controlled replication : Repeat synthesis and analysis under identical conditions to rule out procedural errors.

- Cross-validation : Use alternative techniques (e.g., X-ray crystallography or IR spectroscopy) to confirm structural assignments.

- Literature gap analysis : Compare findings with prior studies to identify potential isomerization or solvent effects .

Document unresolved contradictions as limitations for future investigation .

What strategies are effective in optimizing reaction conditions for this compound derivatives to enhance selectivity?

Level : Advanced

Methodological Answer :

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity to map selectivity trends.

- Computational modeling : Predict transition states using DFT calculations to guide solvent/catalyst choices.

- In-situ monitoring : Use techniques like ReactIR to track intermediate formation and adjust conditions dynamically.

Prioritize cost-effective and scalable parameters while maintaining safety standards .

What are the best practices for documenting synthetic procedures and analytical data of this compound in lab notebooks?

Level : Basic

Methodological Answer :

- Structured entries : Include reaction schemes, exact masses of reagents, and observed physical properties (e.g., melting points).

- Raw data archiving : Attach chromatograms, spectra, and calibration curves as supplementary files.

- Version control : Annotate changes to protocols (e.g., altered stirring rates) with timestamps.

Follow journal guidelines (e.g., Beilstein Journal) for data transparency and reproducibility .

How can computational chemistry be integrated with experimental data to predict the reactivity of this compound?

Level : Advanced

Methodological Answer :

- Molecular docking : Screen potential biological targets using software like AutoDock, validated by experimental IC50 values.

- MD simulations : Assess solvation effects on stability under varying pH/temperature.

- SAR (Structure-Activity Relationship) models : Corrogate computational predictions with in vitro assays to refine hypotheses.

Ensure computational protocols are peer-reviewed and code is shared openly .

How to conduct a thorough literature review on existing synthetic routes for this compound?

Level : Basic

Methodological Answer :

- Database searches : Use SciFinder and Reaxys with keywords (e.g., "this compound synthesis" or "thioamide derivatives").

- Citation tracking : Follow references in foundational papers (e.g., Ulubelen’s work on diterpenoids ).

- Gap identification : Note understudied reaction pathways (e.g., photochemical modifications) for novel research proposals .

What methodologies are suitable for investigating the thermodynamic stability of this compound under varying conditions?

Level : Advanced

Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres.

- Accelerated stability studies : Expose samples to elevated humidity/UV light and monitor degradation via HPLC.

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at standard conditions.

Report uncertainties in degradation pathways and propose stabilization strategies (e.g., co-crystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.